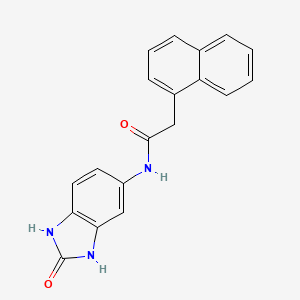
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as NDI-1 and is a benzimidazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves the inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel that is involved in the regulation of mitochondrial function and cell death. Inhibition of the mPTP by NDI-1 can protect cells from oxidative stress-induced damage and promote cell survival.
Biochemical and Physiological Effects:
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that NDI-1 can reduce oxidative stress, prevent mitochondrial dysfunction, and improve cognitive function in animal models of neurodegenerative diseases. NDI-1 has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide in lab experiments is its ability to protect cells from oxidative stress-induced damage. This makes it an ideal compound for studying the mechanisms of oxidative stress-induced cell death and the potential therapeutic applications of antioxidants. However, one of the limitations of using NDI-1 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide. One of the most promising directions is the development of NDI-1 analogs with improved solubility and bioavailability. Another direction is the exploration of the potential therapeutic applications of NDI-1 in other diseases like cancer and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of NDI-1 and its potential applications in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has been achieved using different methods. One of the most common methods involves the reaction of 2-aminobenzimidazole and 1-naphthylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields the desired product, which can be purified by recrystallization.
Scientific Research Applications
2-(1-naphthyl)-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of NDI-1 is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have shown that NDI-1 can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-naphthalen-1-yl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(10-13-6-3-5-12-4-1-2-7-15(12)13)20-14-8-9-16-17(11-14)22-19(24)21-16/h1-9,11H,10H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNUGCIWAMRMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)

![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)

![ethyl 1-[(4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5760669.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2-[1-methyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]phenol](/img/structure/B5760699.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)